2,4-Dimethylnicotinaldehyde

Description

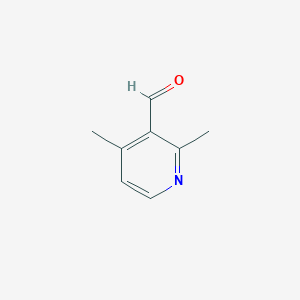

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDOBBKBXSEULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439873 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-32-0 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemo Diversification of 2,4 Dimethylnicotinaldehyde

Established Synthetic Pathways for 2,4-Dimethylnicotinaldehyde

The synthesis of this compound is fundamentally dependent on the construction and subsequent functionalization of the 2,4-dimethylpyridine (B42361) (2,4-lutidine) core. Methodologies range from classical pyridine (B92270) syntheses to modern catalytic approaches for introducing the aldehyde group at the C-3 position.

The primary precursor for this compound is 2,4-dimethylpyridine, commonly known as 2,4-lutidine. Historically, 2,4-lutidine has been isolated from coal tar, a complex mixture of organic compounds produced during the coking of coal. However, for synthetic purposes, more controlled and targeted pathways are employed.

The Hantzsch pyridine synthesis, a classic multicomponent reaction, represents a fundamental approach to constructing substituted dihydropyridines, which can then be oxidized to the corresponding pyridine. This method involves the condensation of an aldehyde (like formaldehyde), two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor (like ammonia). Subsequent oxidation and decarboxylation steps would be required to yield the desired lutidine skeleton.

Optimization of these classical syntheses often involves modifying reaction conditions such as temperature, catalysts, and the choice of reagents to improve yields and minimize side products. The introduction of the aldehyde group at the 3-position of the pre-formed 2,4-lutidine ring is a key challenge, often approached through formylation reactions.

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, general catalytic strategies for the synthesis of substituted nicotinaldehydes are applicable.

One prominent method is the catalytic reduction of the corresponding nitrile, 2,4-dimethylnicotinonitrile. This transformation can be achieved using catalysts like Raney Nickel in the presence of a reducing agent. The reaction conditions must be carefully controlled to prevent over-reduction to the aminomethyl or methyl group.

Another approach involves palladium-catalyzed cross-coupling reactions. For instance, a suitably protected 3-halopyridine derivative could undergo a Suzuki-Miyaura coupling with an organoboron reagent to introduce the necessary methyl groups, followed by a formylation step. Conversely, palladium-catalyzed reactions can be used to build upon a pre-existing nicotinaldehyde scaffold, demonstrating the catalytic diversification of these molecules. wikipedia.org

| Method | Precursor(s) | Key Reagents/Catalyst | General Transformation |

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Acid/Base Catalyst, Oxidizing Agent | Construction of the pyridine ring |

| Nitrile Reduction | 2,4-Dimethylnicotinonitrile | Raney Nickel, H₂ | -C≡N → -CHO |

| Formylation | 2,4-Lutidine | Formylating Agent (e.g., DMF/POCl₃) | C-H → C-CHO |

Functional Group Transformations of the Aldehyde Moiety in this compound

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for extensive chemical diversification. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, leading to a variety of addition and condensation products.

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. uomustansiriyah.edu.iqijpbs.com This reaction is typically catalyzed by acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com Aromatic aldehydes generally form stable Schiff bases. uomustansiriyah.edu.iq

The resulting Schiff bases are valuable intermediates in their own right, serving as ligands for metal complexes or as precursors for the synthesis of more complex heterocyclic systems. nih.gov The versatility of this reaction allows for the introduction of a wide range of substituents (R' groups from the primary amine, R'-NH₂) into the final molecule, enabling the systematic tuning of its chemical and physical properties.

| Reactant | Reagent | Product Type | General Conditions |

| This compound | Primary Amine (R'-NH₂) | Schiff Base (Imine) | Acid or base catalysis, removal of water |

| This compound | Active Methylene (B1212753) Compound | α,β-Unsaturated Ketone | Weakly basic amine catalyst (Knoevenagel Condensation) wikipedia.org |

The aldehyde functional group exists in an intermediate oxidation state, allowing for both controlled oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: Treatment of this compound with common oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O), yields 2,4-dimethylnicotinic acid. This transformation is a fundamental reaction for converting aldehydes into their corresponding carboxylic acids, which are key building blocks in pharmaceutical and materials science.

Reduction: Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, (2,4-dimethylpyridin-3-yl)methanol. This is typically achieved using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts such as palladium or platinum is also an effective method. These reduction reactions provide access to a different class of derivatives with distinct properties and further synthetic potential.

| Transformation | Product | Typical Reagents | Reaction Class |

| Oxidation | 2,4-Dimethylnicotinic acid | KMnO₄, H₂CrO₄, Ag₂O | Oxidation |

| Reduction | (2,4-Dimethylpyridin-3-yl)methanol | NaBH₄, LiAlH₄, H₂/Pd | Reduction |

The core reactivity of the aldehyde group is defined by nucleophilic addition to the electrophilic carbonyl carbon. pressbooks.pubmasterorganicchemistry.comlibretexts.org A classic example of this is the reaction with hydrazine (H₂N-NH₂) or its derivatives to form hydrazones. wikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine initially adds to the carbonyl group to form a tetrahedral intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. chemguide.co.uk

The formation of a 2,4-dinitrophenylhydrazone, by reacting the aldehyde with 2,4-dinitrophenylhydrazine (Brady's reagent), is a well-established method for the characterization of aldehydes and ketones, often producing a brightly colored crystalline solid. chemguide.co.uknih.gov Hydrazones are also important intermediates in reactions like the Wolff-Kishner reduction, which converts the aldehyde group into a methyl group. libretexts.org

| Nucleophile | Intermediate | Final Product | Reaction Name |

| Hydrazine (H₂NNH₂) | Tetrahedral Adduct | This compound hydrazone | Hydrazone Formation wikipedia.org |

| 2,4-Dinitrophenylhydrazine | Tetrahedral Adduct | This compound 2,4-dinitrophenylhydrazone | Brady's Test chemguide.co.uk |

| Hydroxylamine (NH₂OH) | Tetrahedral Adduct | This compound oxime | Oxime Formation |

Asymmetric Aldol Reactions with this compound

The aldehyde functionality of this compound makes it a suitable electrophile for asymmetric aldol reactions, a powerful tool for the stereoselective formation of carbon-carbon bonds. Both organocatalytic and metal-catalyzed approaches can be employed to achieve high diastereo- and enantioselectivity.

Organocatalytic Approaches:

Proline and its derivatives are widely used as organocatalysts for asymmetric aldol reactions. These catalysts operate through an enamine-based mechanism, where the catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. This intermediate then attacks the aldehyde electrophile, in this case, this compound. The stereochemical outcome is controlled by the chiral environment provided by the catalyst. The reaction of this compound with a ketone like acetone, catalyzed by (S)-proline, would be expected to yield a chiral β-hydroxy ketone. The specific diastereomer and enantiomer formed would depend on the transition state geometry, which is influenced by the catalyst and reaction conditions.

Metal-Catalyzed Approaches:

Chiral Lewis acid complexes of metals such as titanium, zinc, and copper can also effectively catalyze asymmetric aldol reactions. These catalysts coordinate to the carbonyl oxygen of this compound, activating it towards nucleophilic attack by a silyl enol ether or a metal enolate. The chiral ligands on the metal center dictate the facial selectivity of the attack, leading to the formation of a specific stereoisomer of the aldol adduct. For instance, a chiral titanium(IV) complex could be used to mediate the reaction between this compound and the silyl enol ether of a ketone, affording the corresponding β-hydroxy ketone with high stereoselectivity.

| Catalyst Type | Example Catalyst | Nucleophile | Expected Product Stereochemistry |

| Organocatalyst | (S)-Proline | Ketone | Potentially high enantioselectivity for one enantiomer |

| Metal Catalyst | Chiral Ti(IV) complex | Silyl Enol Ether | Potentially high diastereo- and enantioselectivity |

Modifications and Functionalization of the Pyridine Core of this compound

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic and Nucleophilic Substitution Strategies on Substituted Pyridines

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). However, in this compound, these positions are occupied by methyl groups. Therefore, direct nucleophilic substitution of a leaving group on the ring is not a primary pathway for functionalization unless a suitable leaving group is introduced at a reactive position. For instance, if a halogen were present at the 6-position, it could be displaced by a nucleophile.

Side-Chain Elaboration and Rearrangement Methodologies

The aldehyde group in this compound is a versatile functional handle for a variety of side-chain elaboration reactions.

Side-Chain Elaboration:

Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide. This allows for the introduction of a wide range of substituents.

Grignard and Organolithium Addition: Nucleophilic addition of Grignard reagents or organolithium compounds to the aldehyde will produce secondary alcohols.

Reductive Amination: The aldehyde can be converted to an amine through reductive amination, reacting with an amine in the presence of a reducing agent like sodium borohydride.

Knoevenagel Condensation: Condensation with active methylene compounds, such as malonates, in the presence of a base leads to the formation of a new carbon-carbon double bond.

Rearrangement Methodologies:

While specific rearrangement reactions for this compound are not extensively documented, pyridine derivatives can undergo various rearrangements under specific conditions. For example, the formation of pyridynes as reactive intermediates can lead to rearranged products. However, these are generally not common transformations for simple pyridine aldehydes.

Advanced Synthetic Strategies for Stereocontrol in this compound Derivatives

Achieving a high degree of stereocontrol in the synthesis of derivatives of this compound is crucial for applications in areas such as medicinal chemistry and materials science. Advanced strategies often involve the use of chiral auxiliaries, substrate control, and more sophisticated catalytic systems.

Chiral Auxiliaries:

A chiral auxiliary can be attached to the aldehyde or a precursor molecule to direct the stereochemical outcome of subsequent reactions. For example, the aldehyde could be converted to a chiral imine or acetal. Diastereoselective reactions on this modified substrate, followed by removal of the auxiliary, would yield an enantiomerically enriched product.

Substrate-Controlled Diastereoselectivity:

In molecules with pre-existing stereocenters, the stereochemical outcome of a reaction can be controlled by the steric and electronic properties of the substrate itself. For derivatives of this compound that already contain a chiral center, subsequent reactions on the pyridine ring or the side chain can be highly diastereoselective.

Advanced Catalytic Systems:

The development of new and more efficient chiral catalysts is an ongoing area of research. For asymmetric aldol reactions involving this compound, the use of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously can lead to enhanced reactivity and stereoselectivity. Furthermore, the use of metal catalysts with finely-tuned chiral ligands can provide access to a wide range of stereoisomers with high levels of control.

| Strategy | Description | Example Application |

| Chiral Auxiliaries | A temporary chiral group directs stereoselective reactions. | Formation of a chiral imine from this compound, followed by diastereoselective addition. |

| Substrate Control | Existing stereocenters in the molecule influence the stereochemistry of new centers. | Diastereoselective reduction of a ketone derivative of this compound. |

| Advanced Catalysis | Use of highly efficient and selective chiral catalysts. | Asymmetric aldol reaction using a bifunctional organocatalyst. |

Mechanistic Investigations and Catalytic Applications of 2,4 Dimethylnicotinaldehyde Reactions

Elucidation of Reaction Mechanisms Involving the 2,4-Dimethylnicotinaldehyde Scaffold

The chemical behavior of this compound is fundamentally governed by the reactivity of its aldehyde functional group, which is modulated by the electronic properties of the dimethyl-substituted pyridine (B92270) ring. Understanding the mechanistic pathways of its reactions is crucial for predicting its role in complex chemical transformations and for designing novel synthetic applications.

The carbonyl group (C=O) in this compound is the primary site of chemical reactivity. Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. msu.eduallstudiesjournal.comlibretexts.org This inherent polarity dictates the compound's participation in a wide array of reactions, primarily nucleophilic additions. libretexts.org

The reactivity of the aldehyde is influenced by the attached 2,4-dimethylpyridine (B42361) ring. The two methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted nicotinaldehyde. Conversely, the pyridine ring itself is electron-withdrawing, which enhances the electrophilicity. The interplay of these electronic effects determines the precise reactivity profile of the molecule. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgkhanacademy.org

Table 1: Common Carbonyl Reactivity Pathways for Aldehydes This table outlines general reaction types applicable to the aldehyde group in this compound.

| Reaction Type | Nucleophile | Intermediate | Final Product Type |

|---|---|---|---|

| Hydration | H₂O | Gem-diol | Hydrate |

| Acetal Formation | ROH (Alcohol) | Hemiacetal | Acetal |

| Cyanohydrin Formation | CN⁻ (Cyanide) | Cyanoalkoxide | Cyanohydrin |

| Grignard Reaction | R-MgX | Magnesium Alkoxide | Secondary Alcohol |

| Imine Formation | R-NH₂ (Primary Amine) | Carbinolamine (Aminol) | Imine (Schiff Base) |

| Enamine Formation | R₂NH (Secondary Amine) | Carbinolamine | Enamine |

Chemical reactions proceed through a series of steps involving transient species known as intermediates and high-energy configurations called transition states. In the transformations of this compound, these species are critical to the reaction pathway and outcome.

Intermediates : An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. researchgate.net It corresponds to a local energy minimum on a reaction coordinate diagram. For aldehyde reactions, a common and crucial species is the tetrahedral intermediate . This intermediate forms when a nucleophile attacks the carbonyl carbon, changing its hybridization from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.orgfrontiersin.org For example, in the formation of an imine, the initial nucleophilic attack by a primary amine yields a carbinolamine (or aminol), which is a neutral tetrahedral intermediate that subsequently dehydrates to form the final product. allstudiesjournal.com

Transition States : A transition state is a specific configuration along the reaction coordinate that has the highest potential energy. It is not a distinct chemical species and cannot be isolated. It represents the energy barrier that must be overcome for a reaction to proceed. For the nucleophilic attack on the carbonyl of this compound, the transition state involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the structure and energy of these fleeting states to elucidate reaction mechanisms. researchgate.net

Catalysis in Transformations of this compound

Catalysis provides pathways to enhance the rate and selectivity of chemical reactions. For a versatile scaffold like this compound, various catalytic strategies can be employed to achieve a diverse range of chemical transformations.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. wikipedia.orgmt.com For aldehydes like this compound, two primary covalent organocatalytic activation modes are prevalent:

Iminium Catalysis : Chiral secondary amines (e.g., proline or MacMillan catalysts) react reversibly with the aldehyde to form a chiral iminium ion. wikipedia.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-system (if present) or otherwise activates the molecule, making it more susceptible to attack by nucleophiles. This is a common strategy in asymmetric synthesis for reactions like Diels-Alder or Friedel-Crafts alkylations. wikipedia.org

Enamine Catalysis : In the presence of a secondary amine catalyst, aldehydes can be converted into nucleophilic enamine intermediates. wikipedia.orgmdpi.com This "umpolung" (reversal of polarity) allows the α-carbon of the aldehyde to act as a nucleophile in reactions such as Michael additions or α-alkylations. mdpi.com

Furthermore, the pyridine moiety itself can act as an organocatalyst. For instance, pyridine has been shown to catalyze the decomposition of carbonyl oxides in ozonolysis reactions, directly yielding aldehyde and ketone products while avoiding peroxide intermediates. nih.gov

Table 2: Selected Organocatalytic Systems for Aldehyde Transformations

| Catalyst Type | Activation Mode | Key Intermediate | Applicable Reaction |

|---|---|---|---|

| Chiral Secondary Amines (e.g., Proline) | Enamine Catalysis | Chiral Enamine | Asymmetric Aldol Reaction |

| Imidazolidinones (MacMillan catalysts) | Iminium Catalysis | Chiral Iminium Ion | Asymmetric Diels-Alder Reaction |

| Thiourea-based catalysts | Hydrogen Bonding | Activated Electrophile | Asymmetric Michael Addition |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Protonated Imine | Asymmetric Reductive Amination |

Transition metal catalysis offers powerful methods for forming new bonds and functionalizing organic molecules. mdpi.comrsc.org The this compound scaffold possesses two key handles for such catalysis: the aldehyde group and the pyridine ring.

Reactions at the Aldehyde Group : Transition metals can catalyze additions to the aldehyde, such as hydrogenation (reduction to an alcohol) or hydroacylation. researchgate.net In some cases, the C-H bond of the aldehyde can be activated by a metal center (e.g., Rhodium or Iridium), leading to decarbonylation or coupling with other molecules. researchgate.netresearchgate.net

Reactions Directed by the Pyridine Ring : The nitrogen atom of the pyridine ring can act as a coordinating directing group. This allows for the selective activation and functionalization of C-H bonds at positions ortho to the nitrogen or other sites on the ring. This strategy is a cornerstone of modern synthetic chemistry for derivatizing heterocyclic compounds. rsc.org

Cross-Coupling Reactions : If converted to a halide or triflate, the pyridine ring of the this compound scaffold can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. mdpi.com

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. nih.gov The aldehyde group is a common substrate for many enzyme classes.

A primary example is the Aldehyde Dehydrogenase (ALDH) superfamily. These NAD(P)⁺-dependent enzymes catalyze the irreversible oxidation of a wide range of aldehydes to their corresponding carboxylic acids. nih.govwikipedia.org The human genome contains 19 identified ALDH genes, each with varying substrate specificities. wikipedia.org The catalytic mechanism involves a nucleophilic attack by a conserved cysteine residue in the enzyme's active site on the aldehyde's carbonyl carbon. frontiersin.orgwikipedia.org This is followed by a hydride transfer to the NAD(P)⁺ cofactor and subsequent hydrolysis of the resulting thioester intermediate to release the carboxylic acid product. frontiersin.org

The substrate specificity of an ALDH isozyme is determined by the size, shape, and electrostatic properties of its substrate entry channel and active site. frontiersin.orgnih.govresearchgate.net It is highly probable that this compound can serve as a substrate for certain ALDH isozymes, leading to its biological oxidation to 2,4-dimethylnicotinic acid. This biocatalytic conversion represents a green and highly selective method for this specific oxidation. nih.gov Other potential biocatalytic transformations could involve microbial oxidation at the pyridine nitrogen to form the corresponding N-oxide. nbinno.com

Table 3: Enzyme Classes Involved in Aldehyde Transformations

| Enzyme Class | EC Number | Reaction Catalyzed | Cofactor(s) |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | 1.2.1.3 | Aldehyde → Carboxylic Acid | NAD⁺/NADP⁺ |

| Alcohol Dehydrogenase (ADH) | 1.1.1.1 | Aldehyde ↔ Primary Alcohol (Reversible Reduction) | NADH/NADPH |

| Aldehyde Oxidase (AOX) | 1.2.3.1 | Aldehyde + H₂O + O₂ → Carboxylic Acid + H₂O₂ | FAD, Molybdenum |

| Lyases (e.g., Aldolases) | 4.1.2.- | C-C bond formation/cleavage (Aldol reaction) | Varies (e.g., Zn²⁺ or Schiff base) |

Biological and Biomedical Applications of 2,4 Dimethylnicotinaldehyde Derivatives

Role as a Privileged Scaffold and Building Block in Pharmaceutical Compound Synthesis

In medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of various therapeutic agents. nih.govacs.org The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a well-established privileged scaffold present in numerous approved drugs. core.ac.ukgoogle.com The structure of 2,4-Dimethylnicotinaldehyde incorporates this key heterocyclic motif.

The compound's utility as a building block stems from two key features:

The Pyridine Nucleus: The dimethyl-substituted pyridine ring provides a rigid, aromatic framework that can be strategically oriented within the binding site of a biological target. The nitrogen atom can act as a hydrogen bond acceptor, a common and crucial interaction in drug-receptor binding.

The Aldehyde Functional Group: The aldehyde group is highly reactive and serves as a chemical handle for a variety of synthetic transformations. It readily participates in reactions such as condensations, reductive aminations, and oxidations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

The exploration of this compound derivatives in multiple therapeutic areas, as detailed in the following sections, underscores its importance as a versatile starting material for creating libraries of compounds for drug discovery. nih.gov

Exploration in Drug Discovery and Medicinal Chemistry Research

The process of drug discovery involves identifying and optimizing new candidate medications, often starting from screening large libraries of chemical compounds against biological targets. nih.gov The derivatives of this compound are actively explored in this process due to the compound's status as a readily modifiable building block. Its presence in patented chemical series aimed at significant disease targets highlights its value in contemporary medicinal chemistry research. Researchers utilize this aldehyde to construct novel molecules with the potential to modulate the activity of key proteins involved in pathological processes, spanning inflammatory diseases, oncology, and infectious diseases.

Therapeutic Efficacy and Biological Targeting of this compound Derivatives

The structural framework of this compound has been incorporated into a range of molecules designed to interact with specific biological targets, leading to potential therapeutic effects across several disease categories.

Modulators of Inflammatory Pathways (e.g., CCR2 Antagonism)

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), are key players in orchestrating the migration of monocytes and macrophages to sites of inflammation. core.ac.uk This signaling axis is implicated in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. core.ac.uknih.gov Consequently, blocking the CCR2 receptor is a significant therapeutic strategy to dampen inflammatory responses.

Research has identified this compound as a useful starting material for preparing potent antagonists of the CCR2 receptor. These antagonists are being investigated for the potential treatment of CCR2-mediated inflammatory conditions. researchgate.net

Table 1: Application in Inflammatory Pathway Modulation

| Derivative Class | Biological Target | Therapeutic Area | Role of this compound |

| Pyridine-based heterocycles | CCR2 | Inflammatory Diseases | Precursor in the synthesis of CCR2 antagonists. researchgate.net |

Oncological Research and Anti-Cancer Therapeutics

The pyridine scaffold is a cornerstone in the development of various anti-cancer agents. Derivatives of this compound are being investigated in several areas of oncological research.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). nih.gov By methylating histone H3 on lysine (B10760008) 27 (H3K27), EZH2 represses the transcription of target genes, including many tumor suppressor genes. Overexpression and mutation of EZH2 are linked to the progression of numerous cancers, such as lymphomas and prostate cancer, making it a prominent target for cancer therapy.

A derivative, 2-(benzyloxy)-4,6-dimethylnicotinaldehyde, has been cited in patent literature as a key intermediate in the synthesis of novel EZH2 inhibitors. This demonstrates a direct application of the this compound scaffold in the creation of targeted anti-cancer therapeutics.

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer treatment. researchgate.net While many Hsp90 inhibitors are based on natural product or purine (B94841) scaffolds, the development of novel heterocyclic inhibitors is an active area of research. Although no direct synthesis of an Hsp90 inhibitor from this compound was identified in the reviewed literature, its substituted pyridine structure makes it a plausible candidate for the development of new, related inhibitor scaffolds.

Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors to flavonoids and exhibit a wide range of biological activities, including potent anti-cancer effects. Chalcones can induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis.

Chalcones are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. The reactive aldehyde group of this compound makes it an ideal substrate for synthesizing pyridine-containing chalcone (B49325) analogues. Such analogues would incorporate the established pharmacophore of the chalcone with the privileged pyridine scaffold, representing a promising avenue for developing novel anti-cancer agents.

Table 2: Applications in Oncological Research

| Derivative Class / Target | Mechanism / Role | Role of this compound |

| EZH2 Inhibitors | Inhibition of histone methyltransferase activity, leading to re-expression of tumor suppressor genes. | A derivative is a documented precursor in the synthesis of EZH2 inhibitors. |

| Hsp90 Inhibitors | Destabilization of oncogenic client proteins, leading to their degradation. nih.gov | Potential building block for novel heterocyclic inhibitors. |

| Chalcone Analogues | Induction of apoptosis and cell cycle arrest in cancer cells. | Potential aldehyde precursor for the synthesis of pyridine-containing chalcones. |

Neuromuscular Disorder Treatments (e.g., SMN2 Promoter Activators for Spinal Muscular Atrophy)

Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to the loss of the SMN1 gene. All patients retain a nearly identical copy, the SMN2 gene, which primarily produces a non-functional, truncated protein due to an alternative splicing event. A key therapeutic strategy is to increase the amount of functional, full-length protein produced from the SMN2 gene.

Research into small-molecule activators of the SMN2 promoter has identified potent compounds based on 2,4-diaminoquinazoline and pyridazine (B1198779) scaffolds. These molecules have been shown to increase SMN protein levels and improve phenotypes in preclinical models of SMA. nih.gov However, a direct synthetic application of the this compound scaffold for the development of SMN2 promoter activators was not identified in the reviewed literature.

Antimicrobial and Antiviral Compound Development

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections. Nitrogen-containing heterocycles, including pyridines, are a cornerstone of many antimicrobial drugs. Furthermore, aldehydes are precursors to various heterocyclic systems known for their antimicrobial properties, such as thiazolidinones. The structure of this compound, possessing both a pyridine ring and a reactive aldehyde, makes it a suitable starting point for the synthesis of novel antimicrobial agents.

Similarly, in the field of virology, heterocyclic compounds are crucial for the development of antiviral drugs that target various stages of the viral life cycle. Scaffolds such as imidazo[2,1-b]thiazoles and triazoles have demonstrated antiviral activity. The synthesis of such complex heterocycles can often involve aldehyde precursors. While the potential is clear, specific derivatives of this compound with demonstrated antimicrobial or antiviral activity were not explicitly detailed in the reviewed research.

No Publicly Available Research Found on the Structure-Activity Relationship of this compound Derivatives

A comprehensive search of available scientific literature and research databases has revealed no specific studies on the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) of this compound derivatives. Despite a thorough investigation for detailed research findings and data tables pertaining to the biological and biomedical applications of this specific class of compounds, no relevant information could be located.

The initial and subsequent focused searches for scholarly articles, which aimed to construct a detailed analysis as per the requested outline, did not yield any publications that specifically investigate how the structural modifications of this compound derivatives influence their biological activity.

Therefore, it is not possible to provide an article on the "" with a focus on "Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of Bioactive Derivatives" as there is a lack of available research on this specific topic in the public domain.

Table of Compounds Mentioned

Agrochemical Research and Development Utilizing 2,4 Dimethylnicotinaldehyde

Precursor for the Synthesis of Agrochemical Compounds

There is no available information to suggest that 2,4-Dimethylnicotinaldehyde is currently utilized as a precursor for the synthesis of commercial or developmental agrochemical compounds.

Design of Novel Active Ingredients for Crop Protection (e.g., Pesticides and Herbicides)

Research detailing the design of novel pesticides or herbicides derived from this compound could not be located. The scientific literature does not appear to contain studies exploring this compound as a lead structure for new active ingredients in crop protection.

Studies on Enhanced Efficacy, Selectivity, and Environmental Compatibility of Agrochemical Derivatives

Consequently, without the existence of agrochemical derivatives of this compound, there are no corresponding studies on their efficacy, selectivity, or environmental impact.

Computational and Theoretical Studies on 2,4 Dimethylnicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the analysis of molecular properties from first principles. nih.gov Methods like Density Functional Theory (DFT) are used to model the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties. nih.gov

Detailed research findings from quantum chemical studies reveal the distribution of electrons and electrostatic potential, which are critical for predicting how 2,4-Dimethylnicotinaldehyde will interact with other molecules. The key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uot.edu.ly The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. uot.edu.ly A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can predict reaction mechanisms and activation barriers, providing insight into the thermodynamic and kinetic feasibility of potential chemical transformations. nih.gov By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge can be visualized, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the aldehyde group's oxygen would be a site of negative potential (nucleophilic), while the carbonyl carbon and the aromatic ring's hydrogen atoms would be areas of positive potential (electrophilic).

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.9 Debye | Measures the molecule's overall polarity. |

| Electron Affinity | 1.4 eV | Energy released when an electron is added. |

| Ionization Potential | 8.5 eV | Energy required to remove an electron. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. jscimedcentral.com This method is fundamental in structure-based drug design for identifying potential drug candidates. researchgate.net For this compound, docking simulations can screen its potential to bind to various biological targets, such as enzymes or receptors. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy using a scoring function, which ranks different binding poses. jscimedcentral.comresearchgate.net

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes in both the ligand and the protein. nih.govfrontiersin.org These simulations are crucial for verifying the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. rsc.org The results can confirm whether the ligand remains stably bound in the active site or if it dissociates, offering a more realistic assessment of its potential as an inhibitor or modulator. nih.gov

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Glide Score) | -7.5 kcal/mol |

| Key Hydrogen Bonds | Aldehyde oxygen with backbone NH of Valine-85; Pyridine (B92270) nitrogen with side chain of Lysine-33. |

| Hydrophobic Interactions | Methyl groups interacting with a hydrophobic pocket formed by Leucine-130, Alanine-50, and Isoleucine-145. |

| Pi-Pi Stacking | Pyridine ring stacking with the aromatic ring of Phenylalanine-146. researchgate.net |

| MD Simulation Stability | Complex remains stable over a 100 ns simulation, with key hydrogen bonds maintained. |

In Silico Design and Virtual Screening of this compound Libraries

In silico library design involves the computational generation of a large set of virtual compounds based on a core chemical scaffold, in this case, this compound. researchgate.net The goal is to explore the chemical space around the starting molecule to discover derivatives with improved properties, such as higher binding affinity or better selectivity for a biological target. researchgate.net Using combinatorial principles, various functional groups can be systematically added to or modified on the parent structure to create a diverse virtual library.

Once a library is designed, virtual screening is used to rapidly assess the potential of these compounds. nih.gov This process involves docking every compound from the virtual library into the binding site of a target protein. mdpi.comnih.gov The compounds are then ranked based on their docking scores and predicted binding interactions. This high-throughput computational approach allows researchers to prioritize a smaller, more manageable number of promising derivatives for chemical synthesis and subsequent experimental testing, significantly accelerating the discovery process. nih.govnih.gov Filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are often applied to refine the selection of candidates. frontiersin.org

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Library Generation | Create a virtual library of 10,000 derivatives by modifying the aldehyde and adding substituents to the pyridine ring. | Combinatorial chemistry software (e.g., LibINVENT). researchgate.net |

| 2. Initial Screening | Dock all 10,000 compounds against the target protein's active site. | High-throughput virtual screening (HTVS) with software like AutoDock Vina. nih.gov |

| 3. Filtering | Select the top 1,000 compounds based on docking score. Apply drug-likeness and ADMET filters. | Lipinski's Rule of Five, pkCSM, ADMELab. frontiersin.org |

| 4. Refined Docking | Perform more accurate docking (e.g., Standard or Extra Precision) on the filtered 200 compounds. | Glide, GOLD. mdpi.com |

| 5. Hit Selection | Visually inspect the binding modes of the top 20 candidates and select the best 5 for synthesis. | Analysis of protein-ligand interaction diagrams. researchgate.net |

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. researchgate.netresearchgate.net These predictive models are built using a dataset of known compounds (a training set) where the property or activity has been experimentally measured. nih.gov

For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. researchgate.net These descriptors can represent various aspects of the molecule, such as its size, shape, electronic properties, or hydrophobicity. Machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF), are then used to build a model that finds the best mathematical correlation between the descriptors and the observed activity/property. mdpi.comdtu.dk

Once validated, these models can be used to predict the properties or activities of new, untested compounds, such as derivatives from a this compound library. nih.gov This allows for the rapid estimation of a compound's potential without the need for immediate synthesis and testing, guiding the design of molecules with desired characteristics. researchgate.net The models also provide insights into which structural features are most important for a given property or activity. nih.gov

| Model Component | Description/Value |

|---|---|

| QSAR Equation | pIC50 = 0.85 * SlogP - 0.23 * TPSA + 1.5 * (Aromatic Ring Count) + 4.2 |

| Training Set Size | 100 compounds |

| R² (Coefficient of Determination) | 0.88 (Indicates good fit for the training data) |

| Q² (Cross-validation R²) | 0.75 (Indicates good predictive power) rsc.org |

| Interpretation | Activity is predicted to increase with higher hydrophobicity (SlogP) and more aromatic rings, but decrease with a larger polar surface area (TPSA). |

Future Research Directions and Translational Potential of 2,4 Dimethylnicotinaldehyde

Emerging Synthetic Strategies for Enhanced Molecular Complexity and Diversity

Future synthetic efforts concerning 2,4-Dimethylnicotinaldehyde are anticipated to move beyond traditional methods towards more sophisticated and efficient strategies. The development of novel synthetic routes will be crucial for generating a wider array of derivatives with enhanced molecular complexity and diversity. One promising avenue is the application of modern cross-coupling reactions. nih.gov Methodologies such as Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of biaryl compounds, could be adapted for the functionalization of the pyridine (B92270) ring of this compound. nih.gov Furthermore, recent advancements in C-H bond activation and arylation present a powerful tool for directly modifying the aromatic core, offering a more atom-economical and sustainable approach compared to traditional methods that require pre-functionalized substrates. nih.gov

The exploration of photocatalysis and organocatalysis is also expected to play a significant role. nih.gov These methodologies often proceed under mild reaction conditions and can provide access to unique chemical space. nih.gov For instance, organophotocatalysis could be employed for the late-stage functionalization of this compound derivatives, allowing for rapid library synthesis. nih.gov Moreover, the principles of modular synthesis, which involve the assembly of discrete molecular building blocks, could be applied to construct complex, three-dimensional structures from this compound. berkeley.edu This approach would enable the systematic variation of substituents and the exploration of structure-activity relationships. The development of these emerging synthetic strategies will be instrumental in unlocking the full potential of this compound and its derivatives in various applications.

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of a substituted pyridine aldehyde, as seen in this compound, is a key feature in many biologically active compounds. This suggests a rich potential for the discovery of novel therapeutic applications for its derivatives. A primary area of future investigation will be the systematic evaluation of these derivatives against a wide range of biological targets. For instance, this compound has been utilized as a building block in the synthesis of plasma kallikrein inhibitors, indicating a potential therapeutic avenue in diseases mediated by this enzyme. epo.org

Furthermore, the pyridine scaffold is prevalent in compounds targeting various kinases. The design and synthesis of this compound derivatives as potential tyrosine kinase inhibitors could lead to new treatments for cancer. nih.gov Specifically, exploring their activity as inhibitors of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) could be a fruitful research direction. nih.gov The introduction of functionalities known to confer hypoxia-selectivity, such as nitro-aromatic groups, could lead to tumor-targeted therapies with reduced side effects. nih.gov

Beyond oncology, the diverse biological activities of heterocyclic compounds suggest that derivatives of this compound could be explored for other therapeutic areas. These include their potential as anti-infective agents, neuroprotective compounds, and antidiabetic agents, following the precedent set by other heterocyclic scaffolds like 1,3,4-thiadiazoles and thiazolidine-2,4-diones. nih.govnih.gov The herbicidal potential of derivatives is another area worth investigating, given that substituted heterocyclic compounds have been successfully developed as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.gov A comprehensive screening of a library of this compound derivatives against these and other novel biological targets will be essential to uncover their full therapeutic potential.

Advancements in Catalytic Applications for Sustainable Synthesis

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, and the future development of this compound will undoubtedly be influenced by these trends. researchgate.netbegellhouse.com A key area of research will be the development of sustainable catalytic methods for both the synthesis of this compound itself and its use as a catalyst or catalytic precursor. The use of heterogeneous catalysts, for example, could offer advantages in terms of catalyst recovery and reuse, leading to more environmentally friendly and cost-effective processes. ucl.ac.uk

The design of bimetallic catalysts could also lead to novel and more efficient transformations involving this compound. rsc.org These catalysts can exhibit unique reactivity and selectivity compared to their monometallic counterparts. rsc.org Furthermore, biocatalysis presents a particularly attractive avenue for the sustainable synthesis and modification of this compound. researchgate.net Enzymes can operate under mild conditions and often exhibit high levels of chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. researchgate.net The development of engineered enzymes could further expand the scope of biocatalytic transformations available for this compound. researchgate.net

In addition to its synthesis, this compound and its derivatives could be explored as ligands for transition metal catalysts. The pyridine nitrogen and the aldehyde oxygen offer potential coordination sites, and the dimethyl substituents can be varied to tune the steric and electronic properties of the resulting metal complexes. These complexes could find applications in a wide range of catalytic reactions, contributing to the development of more sustainable chemical processes.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Fields (e.g., Chemical Biology, Functional Materials)

The future impact of this compound will likely extend beyond the traditional boundaries of organic chemistry, finding applications in interdisciplinary fields such as chemical biology and functional materials. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, by incorporating fluorescent tags or photo-crosslinking groups, these molecules could be used to identify and characterize novel biological targets. The aldehyde functionality also provides a convenient handle for bioconjugation, allowing for the attachment of these molecules to proteins or other biomolecules.

In the realm of functional materials, the rigid and planar structure of the pyridine ring makes this compound an interesting building block for the construction of novel materials with unique electronic and photophysical properties. For instance, it could be incorporated into the structure of organic light-emitting diodes (OLEDs) or other organic electronic devices. The modular nature of its synthesis would allow for the fine-tuning of its properties to meet the specific requirements of these applications. berkeley.edu Furthermore, the ability of the pyridine nitrogen to coordinate to metal ions opens up the possibility of using this compound derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). berkeley.edu These porous materials have a wide range of potential applications, including gas storage, separation, and catalysis.

Bridging Fundamental Research to Industrial and Clinical Applications

The ultimate goal of the research directions outlined above is to translate fundamental discoveries into practical applications in industry and medicine. The pathway from the laboratory to the clinic or the marketplace is a long and challenging one, but the potential rewards are significant. A key step in this process will be the establishment of robust and scalable synthetic routes to this compound and its derivatives. Process chemistry optimization will be necessary to ensure that these compounds can be produced in sufficient quantities and at a reasonable cost for large-scale applications. ucl.ac.uk

For therapeutic applications, extensive preclinical and clinical studies will be required to establish the safety and efficacy of any new drug candidates. This will involve collaboration between medicinal chemists, pharmacologists, and clinicians. The potential for developing derivatives as CETP inhibitors for cardiovascular diseases represents a tangible clinical application that warrants further investigation. google.com

In the industrial sector, the potential of this compound derivatives as herbicides or as components of functional materials will need to be rigorously evaluated. nih.gov This will involve performance testing, toxicology studies, and market analysis. The successful translation of this fundamental research will require a concerted effort from researchers in academia and industry, as well as a supportive funding and regulatory environment.

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dimethylnicotinaldehyde, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically involves formylation or oxidation of precursor pyridine derivatives. A common approach is the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using:

- NMR spectroscopy (¹H/¹³C): Check for characteristic aldehyde proton signals (~9.5–10.5 ppm) and absence of impurities.

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 149.1 for C₈H₉NO).

- HPLC : Use a C18 column with UV detection at 254 nm to assess chromatographic purity (>95%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.